molecular formula C7H14O2S B8526058 Ethyl 2-(mercaptomethyl)butanoate

Ethyl 2-(mercaptomethyl)butanoate

Cat. No.: B8526058
M. Wt: 162.25 g/mol
InChI Key: RUWINAYFAKVVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(mercaptomethyl)butanoate is a thioester derivative of butanoic acid, characterized by a mercaptomethyl (–CH2SH) group attached to the second carbon of the butanoate backbone. These compounds are pivotal in organic synthesis, flavor chemistry, and pharmaceutical intermediates due to their reactive thiol (–SH) and ester (–COO–) functionalities.

Properties

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

ethyl 2-(sulfanylmethyl)butanoate

InChI

InChI=1S/C7H14O2S/c1-3-6(5-10)7(8)9-4-2/h6,10H,3-5H2,1-2H3

InChI Key

RUWINAYFAKVVDN-UHFFFAOYSA-N

Canonical SMILES

CCC(CS)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Findings References
Ethyl 3-mercapto-2-methylbutanoate 888021-82-7 C₇H₁₄O₂S 162.25 Mercapto (–SH), methyl, ester Potential flavor/fragrance agent
Ethyl 2-methylbutanoate 7452-79-1 C₇H₁₄O₂ 130.18 Methyl, ester Wine aroma component
Ethyl 2-hydroxy-3-methylbutanoate 129025-85-0 C₇H₁₄O₃ 146.18 Hydroxy (–OH), methyl, ester Pharmaceutical intermediates
Ethyl 2-acetyl-3-methylbutanoate 1522-46-9 C₉H₁₆O₃ 172.22 Acetyl (–COCH₃), methyl, ester Synthesis of ketone-containing APIs
Ethyl 4-bromo-2-methylbutanoate 2213-09-4 C₇H₁₃BrO₂ 209.08 Bromo (–Br), methyl, ester Reactive intermediate in synthesis

Key Differences in Properties and Reactivity

Mercapto vs. Hydroxy Groups
  • Ethyl 3-mercapto-2-methylbutanoate (): The thiol (–SH) group confers high reactivity in nucleophilic substitutions and metal coordination. Thioesters are known for strong, pungent odors, making them candidates for flavor compounds.
  • Ethyl 2-hydroxy-3-methylbutanoate (): The hydroxyl (–OH) group enables hydrogen bonding, increasing solubility in polar solvents. Such esters are intermediates in drug synthesis (e.g., chiral alcohols).
Methyl vs. Acetyl Substituents
  • Ethyl 2-methylbutanoate (): The methyl branch enhances volatility, contributing to its role in wine and fruit aromas. Its low molecular weight (130.18 g/mol) facilitates detection via GC-FID .
  • Ethyl 2-acetyl-3-methylbutanoate (): The acetyl group introduces keto functionality, enabling cyclization reactions critical for synthesizing heterocyclic pharmaceuticals.
Halogenated Derivatives
  • Ethyl 4-bromo-2-methylbutanoate (): The bromine atom increases electrophilicity, making it reactive in cross-coupling reactions. Requires careful handling due to toxicity risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.